

In-Depth Technical Guide: 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

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Compound of Interest

Compound Name: 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Cyclopropyl-1,3,4-oxadiazol-2-ol**, a heterocyclic organic compound. Due to the limited publicly available data on this specific molecule, this guide also presents general methodologies for the synthesis, as well as comparative biological data of structurally related 5-substituted-1,3,4-oxadiazole derivatives. The guide includes detailed experimental protocols for analogous compounds, a discussion on the characteristic tautomerism of the 2-hydroxy-1,3,4-oxadiazole ring system, and visual diagrams to illustrate key processes.

Compound Identification and Structure

CAS Number: 1227465-66-8

Molecular Formula: C₅H₆N₂O₂

Molecular Weight: 126.12 g/mol

Structure:

Caption: Chemical structure of **5-Cyclopropyl-1,3,4-oxadiazol-2-ol**.

Keto-Enol Tautomerism

It is important for researchers to note that 2-hydroxy-1,3,4-oxadiazoles, including the title compound, exist in equilibrium with their keto tautomer, 5-substituted-1,3,4-oxadiazol-2(3H)-one. This tautomerization is a dynamic process that can be influenced by the solvent and solid-state packing.[1][2] The keto form is often the more stable tautomer.[3]

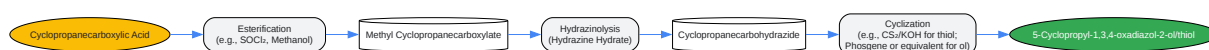
Caption: Keto-Enol Tautomerism of **5-Cyclopropyl-1,3,4-oxadiazol-2-ol**.

Synthesis and Experimental Protocols

While a specific synthesis protocol for **5-Cyclopropyl-1,3,4-oxadiazol-2-ol** is not readily available in peer-reviewed literature, a general and widely adopted method for the synthesis of analogous 5-substituted-1,3,4-oxadiazole-2-thiols can be adapted.[4] The synthesis of the corresponding -ol can be achieved by modifying the cyclizing agent.

General Synthesis Workflow for 5-Substituted-1,3,4-oxadiazol-2-ols/thiols

The synthesis typically proceeds through a three-step process starting from a carboxylic acid.



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Caption: General synthesis workflow for 5-substituted-1,3,4-oxadiazol-2-ols/thiols.

Exemplary Experimental Protocol for a 5-Substituted-1,3,4-oxadiazole-2-thiol[4]

This protocol describes the synthesis of a 5-substituted-1,3,4-oxadiazole-2-thiol and can be considered a foundational method.

- Esterification: The starting carboxylic acid (1 equivalent) is refluxed with methanol in the presence of a catalytic amount of sulfuric acid or thionyl chloride to yield the corresponding

methyl ester. The reaction progress is monitored by thin-layer chromatography (TLC).

- **Hydrazide Formation:** The methyl ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.2 equivalents) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The resulting hydrazide often precipitates upon cooling and can be collected by filtration.
- **Cyclization to form the 1,3,4-oxadiazole-2-thiol:** The carbohydrazide (1 equivalent) is dissolved in ethanol, and an aqueous solution of potassium hydroxide (1.1 equivalents) is added. Carbon disulfide (1.5 equivalents) is then added dropwise with stirring. The reaction mixture is refluxed until the evolution of hydrogen sulfide ceases. After cooling, the solution is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The product is then purified by recrystallization.

Biological Activity and Quantitative Data

Direct biological or physicochemical data for **5-Cyclopropyl-1,3,4-oxadiazol-2-ol** is not extensively reported. However, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.^{[5][6]} Derivatives have shown potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.^{[7][8]}

The following table summarizes the biological activities of some related 5-substituted-2-mercapto-1,3,4-oxadiazoles to provide a comparative context for researchers.

Compound	5-Substituent	Biological Activity	Key Findings	Reference
4a-f	β -[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]ethyl	Antituberculosis, Anti-inflammatory, Analgesic	Moderate antituberculosis and anti-inflammatory activity. Significant analgesic activity.	[9]
3a-i	Variously substituted aryl and alkyl groups	Antifungal	Several derivatives showed good activity against <i>Aspergillus flavus</i> , <i>Mucor</i> species, <i>Aspergillus niger</i> , and <i>Aspergillus fumigatus</i> .	[4]
3c, 3d, 3i	Naphtho[2,1-b]furan-2-yl with further substitution at the 2-position	Antibacterial, Antioxidant	Exhibited comparable activity to first-line drugs.	[7]

Conclusion

5-Cyclopropyl-1,3,4-oxadiazol-2-ol is a molecule of interest within the broader class of bioactive 1,3,4-oxadiazoles. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential biological relevance based on established knowledge of analogous compounds. Researchers and drug development professionals are encouraged to use the provided general protocols as a starting point for their investigations into this and related molecules. Further studies are warranted to elucidate the

specific physicochemical properties and pharmacological profile of **5-Cyclopropyl-1,3,4-oxadiazol-2-ol**.

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